molecular formula C17H13ClFNO2S2 B2356999 2-chloro-4-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1797063-79-6

2-chloro-4-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2356999
CAS RN: 1797063-79-6
M. Wt: 381.86
InChI Key: WSGIWDNAHPWGFM-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H13ClFNO2S2 and its molecular weight is 381.86. The purity is usually 95%.
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Scientific Research Applications

Antipathogenic Activity

Research has shown that derivatives similar in structure to the compound have been synthesized and tested for their antipathogenic activity. For instance, acylthioureas with halogenated phenyl substituents exhibited significant antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm growth capabilities. This suggests a potential for similar compounds to be developed as novel antimicrobial agents with specific efficacy against biofilm-forming pathogens (Carmen Limban et al., 2011).

Antimicrobial Activity

Compounds with thiourea moieties and halogen atoms have also been synthesized and evaluated for their antimicrobial activities. The presence of fluorine, alongside other halogens, has been correlated with enhanced antimicrobial efficacy. This area of study underscores the potential of fluoro-substituted compounds in developing new antimicrobial agents (M. Hegab et al., 2009).

Neuroimaging Applications

Another research avenue involves using fluoro-substituted benzamide analogs as molecular imaging probes. These compounds have been utilized in positron emission tomography (PET) imaging to quantify receptor densities in the brain, such as the serotonin 1A receptors in Alzheimer's disease patients. This highlights the utility of fluoro-substituted compounds in developing diagnostic tools for neurodegenerative diseases (V. Kepe et al., 2006).

Supramolecular Aggregation

Self-assembled aggregates of fluoroalkylated compounds have demonstrated selective recognition and transfer of hydrophilic compounds from aqueous to organic media. This characteristic points to the potential application of similar compounds in chemical sensing and separation technologies (H. Sawada et al., 2000).

Antifungal Agents

The synthesis and evaluation of fluoro-substituted compounds for their antifungal activities have also been reported. These studies suggest that the incorporation of fluorine can enhance the antifungal properties of benzamides, providing a basis for the development of new antifungal medications (B. Narayana et al., 2004).

properties

IUPAC Name

2-chloro-4-fluoro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2S2/c18-14-7-11(19)1-3-13(14)17(22)20-8-12-2-4-15(24-12)16(21)10-5-6-23-9-10/h1-7,9,16,21H,8H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGIWDNAHPWGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.